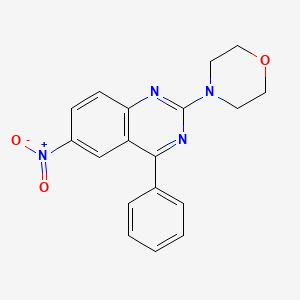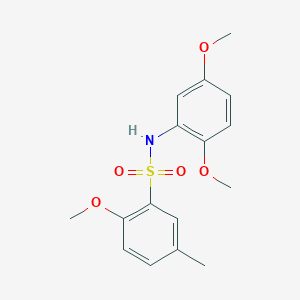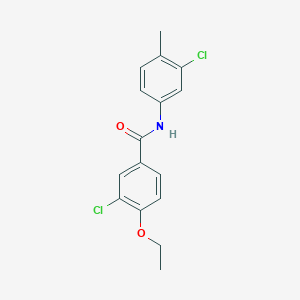
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in cells. In
作用機序
The mechanism of action of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine involves the inhibition of protein kinases. These enzymes are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these enzymes, the compound can alter these processes and potentially lead to new insights into cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine have been studied in various cell types. Inhibition of protein kinases by this compound has been found to affect cell growth and division, as well as cellular signaling pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in certain cancer cell lines.
実験室実験の利点と制限
The use of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine in lab experiments has several advantages and limitations. One advantage is its specificity for protein kinases, allowing researchers to study the effects of inhibiting these enzymes on cellular processes. However, this compound may have off-target effects on other cellular processes, which can complicate interpretation of results. Additionally, the use of this compound may be limited by its solubility and stability in certain experimental conditions.
将来の方向性
There are several future directions for research on 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine. One area of research involves the identification of new protein kinase targets for this compound. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy. Finally, further studies may be conducted to better understand the off-target effects of this compound and develop strategies to mitigate these effects.
Conclusion
In conclusion, 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a compound that has been studied extensively for its potential applications in scientific research. This compound has a mechanism of action that affects cellular processes through the inhibition of protein kinases. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to new insights into cellular function and potential drug targets.
合成法
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
科学的研究の応用
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a tool for studying the role of certain enzymes in cellular processes. Specifically, this compound has been found to inhibit the activity of a class of enzymes known as protein kinases. By inhibiting these enzymes, researchers can study the effects on various cellular processes and potentially identify new drug targets.
特性
IUPAC Name |
4-chloro-6-ethoxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-4-20-14-12(13(16)17-15(18-14)21-3)9-10-5-7-11(19-2)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDCDPZSFIHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)